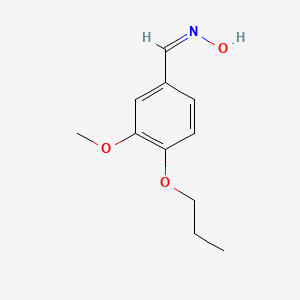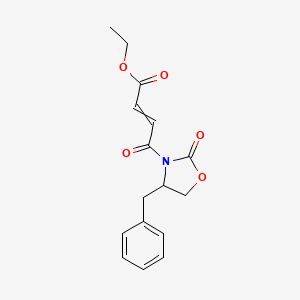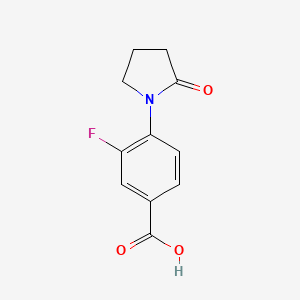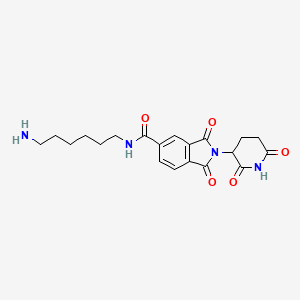
Thalidomide-5-(C6-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5-(C6-amine) is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic potential in treating various conditions. Thalidomide-5-(C6-amine) is a proteolytic targeting chimera (PROTAC) building block that contains an E3 ligase ligand substituted with a terminal amine group . This compound is primarily used in research for its ability to modify proteins and antibodies through chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-(C6-amine) involves the modification of thalidomide to introduce a terminal amine group. This can be achieved through a series of chemical reactions, including the use of reagents such as NHS esters or carboxylic acids in the presence of coupling agents like EDC or HATU .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(C6-amine) are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound is suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-5-(C6-amine) undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can react with NHS esters or carboxylic acids to form stable amide bonds.
Click Chemistry: The azide group can react with alkyne, BCN, or DBCO to yield a stable triazole linkage.
Common Reagents and Conditions:
NHS Esters: Used for amine-reactive labeling.
EDC or HATU: Coupling agents for forming amide bonds.
Alkyne, BCN, DBCO: Reagents for click chemistry reactions.
Major Products: The major products formed from these reactions are stable amide bonds or triazole linkages, which are useful for modifying proteins and antibodies .
Aplicaciones Científicas De Investigación
Thalidomide-5-(C6-amine) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Thalidomide-5-(C6-amine) involves its binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The compound’s ability to selectively degrade specific proteins makes it a valuable tool in targeted protein degradation research.
Comparación Con Compuestos Similares
Lenalidomide: Another thalidomide derivative with similar protein-degrading properties.
Pomalidomide: Known for its enhanced potency and selectivity compared to thalidomide.
FR259625: A carboxyl derivative of thalidomide used in affinity purification studies.
Uniqueness: Thalidomide-5-(C6-amine) is unique due to its terminal amine group, which allows for versatile chemical modifications and its use as a PROTAC building block . This distinguishes it from other thalidomide derivatives that may lack this functional group and its associated reactivity.
Propiedades
Fórmula molecular |
C20H24N4O5 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O5/c21-9-3-1-2-4-10-22-17(26)12-5-6-13-14(11-12)20(29)24(19(13)28)15-7-8-16(25)23-18(15)27/h5-6,11,15H,1-4,7-10,21H2,(H,22,26)(H,23,25,27) |
Clave InChI |
NEIBHOLGDPAEAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
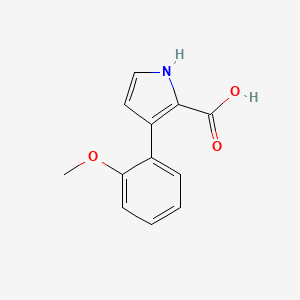
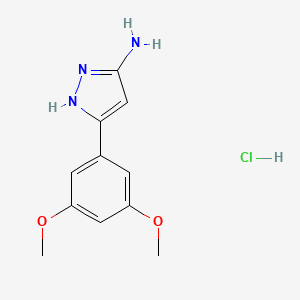
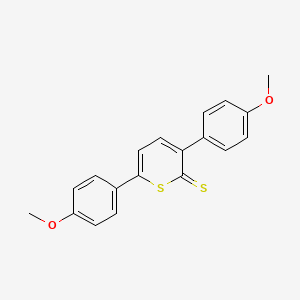
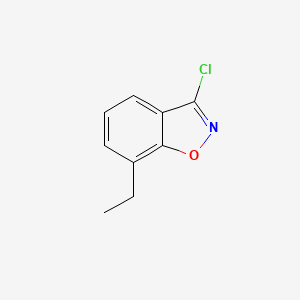
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

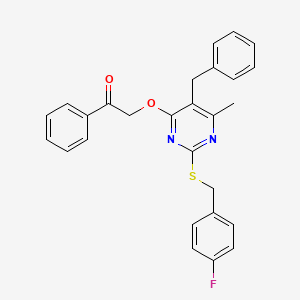
![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)
